molecular formula C9H13N B087227 1,6,9,9a-Tetrahydro-4H-quinolizine CAS No. 1004-88-2

1,6,9,9a-Tetrahydro-4H-quinolizine

Cat. No. B087227
CAS RN: 1004-88-2
M. Wt: 135.21 g/mol
InChI Key: VHMFCNJLBGINGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6,9,9a-Tetrahydro-4H-quinolizine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has a unique structure that makes it a promising candidate for the development of new drugs.

Mechanism Of Action

The mechanism of action of 1,6,9,9a-Tetrahydro-4H-quinolizine is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or receptors in the body. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. It has also been shown to bind to specific receptors in the brain, leading to its analgesic and anticonvulsant effects.

Biochemical And Physiological Effects

1,6,9,9a-Tetrahydro-4H-quinolizine has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to possess anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. In addition, the compound has been shown to possess analgesic, anti-inflammatory, and anticonvulsant activities.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,6,9,9a-Tetrahydro-4H-quinolizine in lab experiments is its broad range of biological activities. The compound has been shown to exhibit antimicrobial, antifungal, antiviral, anticancer, analgesic, anti-inflammatory, and anticonvulsant properties. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to dissolve the compound in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1,6,9,9a-Tetrahydro-4H-quinolizine. One of the areas of research is the development of new drugs based on this compound. The broad range of biological activities exhibited by the compound makes it a promising candidate for the development of new drugs for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of the compound. Further studies are needed to fully understand how the compound exerts its biological effects. Finally, there is a need for the development of new synthetic methods for the production of 1,6,9,9a-Tetrahydro-4H-quinolizine. New synthetic methods may lead to the production of more efficient and cost-effective methods for the production of this compound.

Synthesis Methods

The synthesis of 1,6,9,9a-Tetrahydro-4H-quinolizine involves the condensation of a ketone with an amine in the presence of a reducing agent. One of the most common methods for synthesizing this compound is through the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The reaction leads to the formation of an intermediate imine, which undergoes cyclization to form the final product.

Scientific Research Applications

1,6,9,9a-Tetrahydro-4H-quinolizine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The compound has also been shown to possess analgesic, anti-inflammatory, and anticonvulsant activities.

properties

CAS RN

1004-88-2

Product Name

1,6,9,9a-Tetrahydro-4H-quinolizine

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

4,6,9,9a-tetrahydro-1H-quinolizine

InChI

InChI=1S/C9H13N/c1-3-7-10-8-4-2-6-9(10)5-1/h1-4,9H,5-8H2

InChI Key

VHMFCNJLBGINGR-UHFFFAOYSA-N

SMILES

C1C=CCN2C1CC=CC2

Canonical SMILES

C1C=CCN2C1CC=CC2

synonyms

1,6,9,9a-Tetrahydro-4H-quinolizine

Origin of Product

United States

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